![molecular formula C15H24O6 B1247094 Syringolide 2](/img/structure/B1247094.png)
Syringolide 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syringolide 2 is a natural product found in Pseudomonas syringae with data available.
Scientific Research Applications
Biomimetic Synthesis and Molecular Structure
- Syringolide 2, a metabolite of the bacterial plant pathogen Pseudomonas syringae, has been synthesized from D-xylulose, providing insights into its biosynthesis and molecular structure (Henschke & Rickards, 1996).
- The compound has been created using chemoenzymatic synthesis, highlighting a novel approach to its production (Chěnevert & Dasser, 2000).
Plant Defense Mechanisms
- Syringolide 2 plays a crucial role in plant defense, specifically in soybeans. It binds to a specific protein in soybean leaves, triggering a defense response against pathogens (Ji et al., 1998).
- The binding affinity of Syringolide 2 to soybean proteins correlates with its elicitor activity, indicating its specificity in plant-pathogen interactions (Ji et al., 1997).
Molecular Interaction Studies
- Research into the molecular interactions of Syringolide 2 includes studies on its derivatives, providing insights into its structural features essential for elicitor activity (Tsurushima et al., 1996).
- Multiple labeling of Syringolide 2 with deuterium has been achieved, aiding in detailed molecular studies and potentially in tracing its biological pathways (Henschke & Rickards, 1998).
Gene Expression and Cellular Responses
- Syringolide 2 has been shown to induce specific gene expression in soybeans, particularly in response to bacterial pathogens, highlighting its role in plant immunity (Hagihara et al., 2004).
- Its interaction with soybean cells leads to specific physiological responses like calcium influx, potassium efflux, and extracellular alkalization, underlining its significance in plant defense signaling (Atkinson et al., 1996).
properties
Product Name |
Syringolide 2 |
---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(1R,4R,5S,7R,8S)-7-heptyl-4,7-dihydroxy-2,6,10-trioxatricyclo[6.3.0.01,5]undecan-9-one |
InChI |
InChI=1S/C15H24O6/c1-2-3-4-5-6-7-15(18)11-13(17)19-9-14(11)12(21-15)10(16)8-20-14/h10-12,16,18H,2-9H2,1H3/t10-,11+,12+,14+,15-/m1/s1 |
InChI Key |
ILUIUWLXEYGVIK-FUQNVFFISA-N |
Isomeric SMILES |
CCCCCCC[C@@]1([C@H]2C(=O)OC[C@@]23[C@@H](O1)[C@@H](CO3)O)O |
Canonical SMILES |
CCCCCCCC1(C2C(=O)OCC23C(O1)C(CO3)O)O |
synonyms |
syringolide 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.